molecular formula C10H16N4 B14288378 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine CAS No. 124863-74-7

4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B14288378
CAS No.: 124863-74-7
M. Wt: 192.26 g/mol
InChI Key: HRQGGDPXDLPPBQ-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine is an organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, including in DNA and RNA. This particular compound is notable for its applications in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine typically involves the formation of the pyrimidine ring followed by the introduction of the piperazine moiety. One common method involves the reaction of 4-methylpyrimidine with 1-methylpiperazine under nucleophilic substitution conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Potassium carbonate in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine is unique due to the presence of both the pyrimidine and piperazine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in medicinal chemistry .

Properties

CAS No.

124863-74-7

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

4-methyl-2-(4-methylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C10H16N4/c1-9-3-4-11-10(12-9)14-7-5-13(2)6-8-14/h3-4H,5-8H2,1-2H3

InChI Key

HRQGGDPXDLPPBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C

Origin of Product

United States

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